molecular formula C32H21FN2O B5058583 (4-fluorophenyl)-[4-(2-naphthalen-2-yl-4-phenyl-1H-imidazol-5-yl)phenyl]methanone

(4-fluorophenyl)-[4-(2-naphthalen-2-yl-4-phenyl-1H-imidazol-5-yl)phenyl]methanone

Cat. No.: B5058583
M. Wt: 468.5 g/mol
InChI Key: XXMGMALEMCXNFT-UHFFFAOYSA-N
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Description

(4-fluorophenyl)-[4-(2-naphthalen-2-yl-4-phenyl-1H-imidazol-5-yl)phenyl]methanone: is a complex organic compound that features a combination of fluorophenyl, naphthyl, phenyl, and imidazolyl groups

Properties

IUPAC Name

(4-fluorophenyl)-[4-(2-naphthalen-2-yl-4-phenyl-1H-imidazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H21FN2O/c33-28-18-16-25(17-19-28)31(36)24-13-11-23(12-14-24)30-29(22-7-2-1-3-8-22)34-32(35-30)27-15-10-21-6-4-5-9-26(21)20-27/h1-20H,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMGMALEMCXNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)C(=O)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)-[4-(2-naphthalen-2-yl-4-phenyl-1H-imidazol-5-yl)phenyl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole core, followed by the introduction of the naphthyl and phenyl groups through coupling reactions. The final step involves the addition of the fluorophenyl group.

    Imidazole Core Formation: This can be achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Coupling Reactions: The naphthyl and phenyl groups can be introduced using Suzuki or Heck coupling reactions, which require palladium catalysts and specific ligands.

    Fluorophenyl Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through various bioassays and molecular docking studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a potential candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. These materials can have applications in electronics, sensors, and other advanced technologies.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)-[4-(2-naphthalen-2-yl-4-phenyl-1H-imidazol-5-yl)phenyl]methanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other active sites in proteins. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)-[4-(2-naphthalen-2-yl-4-phenyl-1H-imidazol-5-yl)phenyl]methanone
  • (4-bromophenyl)-[4-(2-naphthalen-2-yl-4-phenyl-1H-imidazol-5-yl)phenyl]methanone
  • (4-methylphenyl)-[4-(2-naphthalen-2-yl-4-phenyl-1H-imidazol-5-yl)phenyl]methanone

Uniqueness

The presence of the fluorophenyl group in (4-fluorophenyl)-[4-(2-naphthalen-2-yl-4-phenyl-1H-imidazol-5-yl)phenyl]methanone imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs, which may have different physical, chemical, and biological properties.

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